molecular formula C6H9N3O2S B13248105 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol

Cat. No.: B13248105
M. Wt: 187.22 g/mol
InChI Key: BDKROEZNEXEFOC-UHFFFAOYSA-N
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Description

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H9N3O2S. It is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrimidine ring substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents under controlled conditions. The exact synthetic route may vary, but common methods include:

    Nucleophilic substitution: This involves the substitution of a leaving group in the pyrimidine ring with a sulfur-containing nucleophile.

    Oxidation-reduction reactions: These reactions are used to introduce the oxo-lambda6-sulfanyl group into the pyrimidine ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfur-containing group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-amine
  • 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-thiol

Uniqueness

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2S/c1-7-12(2,11)6-8-4-3-5(10)9-6/h3-4H,1-2H3,(H,8,9,10)

InChI Key

BDKROEZNEXEFOC-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)C1=NC=CC(=O)N1

Origin of Product

United States

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